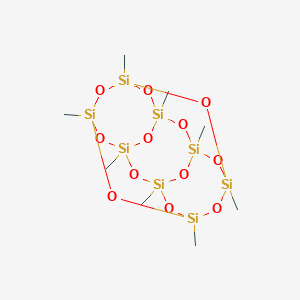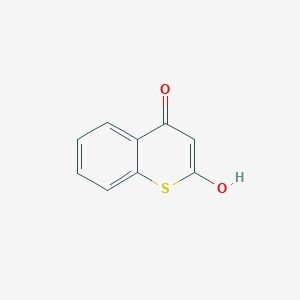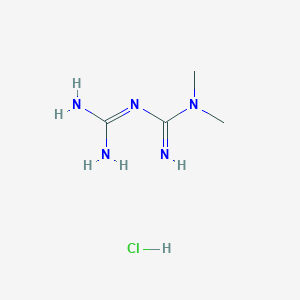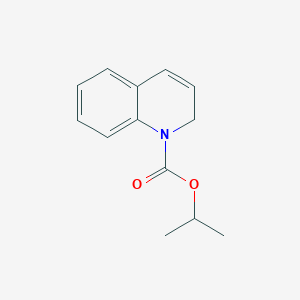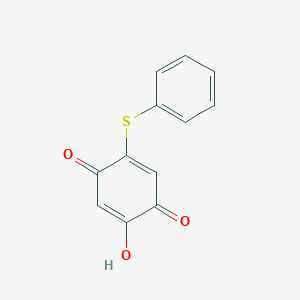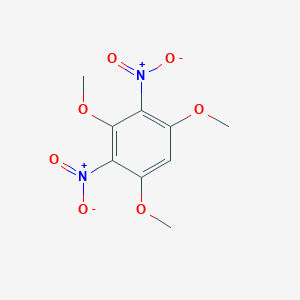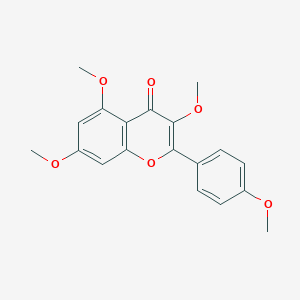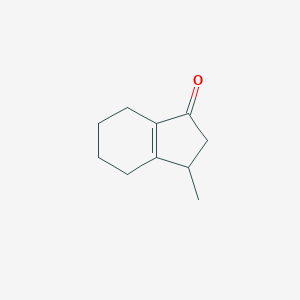
3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is a bicyclic organic compound that is commonly used in scientific research. It has a wide range of applications, including as a precursor for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various biological processes. It has also been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal and muscular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one are diverse and depend on the specific application. It has been shown to have antioxidant properties, which may be useful in the treatment of various diseases such as cancer and Alzheimer's disease. It has also been shown to have antibacterial and antifungal properties, which may be useful in the development of new antibiotics. In addition, 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one has been shown to have analgesic and anti-inflammatory properties, which may be useful in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one in lab experiments is its high yield synthesis method. This allows for large quantities of the compound to be produced quickly and efficiently. Another advantage is its diverse range of applications, which allows for a wide range of experiments to be conducted. However, one limitation is its relatively high cost compared to other compounds. This may limit its use in certain experiments where cost is a factor.
Zukünftige Richtungen
There are many future directions for the use of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one in scientific research. One direction is the development of new compounds based on its structure, which may have novel biological activities. Another direction is the study of its effects on various biological processes, such as the regulation of ion channels and the inhibition of enzymes. Additionally, the use of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one in drug discovery and development may lead to the development of new treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of other compounds, such as indene derivatives, which have various biological activities. It is also used as a reagent in chemical reactions, such as the reduction of ketones and the synthesis of heterocyclic compounds. In addition, 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is used as a tool for studying various biological processes, such as the inhibition of enzymes and the modulation of ion channels.
Eigenschaften
CAS-Nummer |
18631-68-0 |
|---|---|
Produktname |
3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3-methyl-2,3,4,5,6,7-hexahydroinden-1-one |
InChI |
InChI=1S/C10H14O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
XAIDJKMHAGUWQN-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2=C1CCCC2 |
Kanonische SMILES |
CC1CC(=O)C2=C1CCCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)
